1-Hexadecanoyl-2-Dodecanoyl-sn-Glycero-3-Phosphocholin

Übersicht

Beschreibung

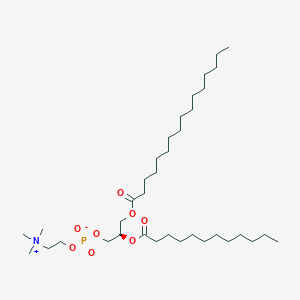

1-Palmitoyl-2-Lauroyl-sn-glycero-3-PC is a phospholipid with specific acyl substituents at the sn-1 and sn-2 positions. Specifically:

- The sn-1 position contains a palmitoyl (16:0) acyl chain.

- The sn-2 position contains a lauryl (12:0) acyl chain.

This compound plays a crucial role in studying chain-chain contact interactions that contribute to the structural stability of lipid membrane bilayers .

Wissenschaftliche Forschungsanwendungen

1,2-PLPC findet Anwendungen in:

Biologische Membranen: Untersuchung der Stabilität und Interaktionen von Lipid-Doppelschichten.

Arzneimittelfreisetzung: Inkorporation in Liposomen für die gezielte Arzneimittelabgabe.

Zellsignalisierung: Modulierung von Zellmembran-Eigenschaften.

Pulmonales Surfactant: Mit der Alveolarmembran assoziiert.

5. Wirkmechanismus

Der genaue Wirkmechanismus umfasst:

Membranfluidität: 1,2-PLPC beeinflusst die Membranfluidität aufgrund seiner spezifischen Acyl-Ketten.

Zellsignalisierung: Es kann Signalwege über Membraninteraktionen beeinflussen.

Wirkmechanismus

Target of Action

1-Hexadecanoyl-2-dodecanoyl-sn-glycero-3-phosphocholine is a type of phosphatidylcholine . Phosphatidylcholines are a class of phospholipids that incorporate choline as a headgroup.

Mode of Action

It is known that phosphatidylcholines play a crucial role in membrane-mediated cell signaling .

Biochemical Pathways

Phosphatidylcholines are a major component of the phospholipid portion of the lipid bilayer in biological membranes . They participate in many biological pathways related to cell structure and function, including membrane fluidity and integrity, cell signaling, and lipid metabolism .

Pharmacokinetics

Phosphatidylcholines, in general, are known to be absorbed in the small intestine and incorporated into chylomicrons, which are lipoprotein particles that transport dietary lipids from the intestines to other locations in the body .

Result of Action

Phosphatidylcholines are known to play a crucial role in maintaining the integrity and fluidity of cell membranes, which is essential for the proper function of many cellular processes .

Action Environment

The action, efficacy, and stability of 1-Hexadecanoyl-2-dodecanoyl-sn-glycero-3-phosphocholine can be influenced by various environmental factors. For instance, the presence of other lipids and the pH of the environment can affect the incorporation of this compound into cell membranes .

Vorbereitungsmethoden

Synthetic Routes:: 1,2-PLPC can be synthesized through chemical reactions involving glycerol, fatty acids, and choline. The specific synthetic routes may vary, but generally, they involve esterification of glycerol with the respective fatty acids followed by phosphorylation to form the phosphatidylcholine head group.

Industrial Production:: Industrial production methods often involve enzymatic or chemical synthesis. These processes are optimized for yield, purity, and scalability.

Analyse Chemischer Reaktionen

1,2-PLPC kann verschiedene Reaktionen eingehen:

Oxidation: Es kann oxidative Reaktionen eingehen, die zur Bildung oxidierter Derivate führen.

Reduktion: Reduktionsreaktionen können die Acyl-Ketten modifizieren.

Substitution: Substitutionsreaktionen können an der Phosphocholin-Kopfgruppe auftreten. Übliche Reagenzien und Bedingungen hängen von der jeweiligen Reaktionsart und den gewünschten Modifikationen ab.

Hauptprodukte:

- Oxidierte Derivate mit veränderten Acyl-Ketten.

- Strukturell modifizierte Phospholipide.

Vergleich Mit ähnlichen Verbindungen

1,2-PLPC zeichnet sich durch seine Mischkettenstruktur aus. Ähnliche Verbindungen sind:

- Andere Phosphatidylcholine mit unterschiedlichen Acyl-Ketten.

1-Palmitoyl-2-oleoyl-sn-glycero-3-PC (POPC): Enthält Ölsäure (ungesättigt) an der sn-2-Position.

Biologische Aktivität

1-Hexadecanoyl-2-dodecanoyl-sn-glycero-3-phosphocholine (HDPC) is a phospholipid belonging to the class of lysophosphatidylcholines. Its unique structure, characterized by a hexadecanoyl (C16:0) chain at the sn-1 position and a dodecanoyl (C12:0) chain at the sn-2 position, contributes to its diverse biological activities. This article explores the biological activity of HDPC, focusing on its role in cellular membranes, drug delivery systems, and potential therapeutic applications.

- Molecular Formula : C36H72NO8P

- Molecular Weight : 677.9 g/mol

- CAS Number : 82765-47-7

- IUPAC Name : [(2R)-2-dodecanoyloxy-3-hexadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate

Membrane Interaction

HDPC plays a crucial role in maintaining the structural integrity and fluidity of lipid bilayers. Its amphiphilic nature allows it to interact favorably with both hydrophilic and hydrophobic environments, which is essential for cellular functions such as signaling and membrane fusion.

Cell Signaling

Phosphatidylcholines, including HDPC, are involved in various signaling pathways. They modulate membrane properties that influence receptor activity and intracellular signaling cascades. The presence of specific acyl chains can alter the physical state of membranes, affecting protein interactions and cellular responses .

Drug Delivery Systems

HDPC has been incorporated into liposomal formulations for targeted drug delivery. Its ability to form stable lipid bilayers enhances the encapsulation efficiency of therapeutic agents, improving their bioavailability and reducing systemic toxicity.

Pulmonary Surfactant Role

Research indicates that HDPC may play a role in pulmonary surfactant systems, which are critical for reducing surface tension in alveoli during respiration. This property suggests potential applications in treating respiratory distress syndromes .

Study 1: Lipid Bilayer Stability

A study examined the effects of various phosphatidylcholines on lipid bilayer stability. HDPC demonstrated superior stability compared to other phospholipids due to its unique acyl chain composition. The findings indicated that HDPC could be beneficial in formulating more resilient liposomal systems for drug delivery .

Study 2: Interaction with Biomolecules

Another investigation focused on the interaction between HDPC and flavonoids within lipid membranes. The results showed that flavonoids could penetrate lipid bilayers, affecting membrane dynamics and potentially enhancing the bioactivity of both compounds .

Comparative Analysis of Similar Compounds

| Compound Name | Structure | Unique Features |

|---|---|---|

| 1-Palmitoyl-2-lauroyl-sn-glycero-3-phosphocholine | C36H72NO8P | Used in studying lipid bilayer interactions |

| 1-Hexadecanoyl-2-hexadecyl-sn-glycero-3-phosphocholine | C36H72NO8P | Exhibits unique stability due to identical chain lengths |

| 1-Palmitoyl-2-hydroxy-sn-glycero-3-phosphocholine | C36H72NO8P | Important in studying phospholipid metabolism |

The comparative analysis highlights how the specific acyl chain lengths in HDPC influence its physical properties and biological functions differently compared to structurally similar compounds.

Eigenschaften

IUPAC Name |

[(2R)-2-dodecanoyloxy-3-hexadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H72NO8P/c1-6-8-10-12-14-16-17-18-19-21-22-24-26-28-35(38)42-32-34(33-44-46(40,41)43-31-30-37(3,4)5)45-36(39)29-27-25-23-20-15-13-11-9-7-2/h34H,6-33H2,1-5H3/t34-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVRJLLUJKRFEBG-UUWRZZSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H72NO8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901104800 | |

| Record name | (7R)-4-Hydroxy-N,N,N-trimethyl-10-oxo-7-[(1-oxododecyl)oxy]-3,5,9-trioxa-4-phosphapentacosan-1-aminium inner salt 4-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901104800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

677.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82765-47-7 | |

| Record name | (7R)-4-Hydroxy-N,N,N-trimethyl-10-oxo-7-[(1-oxododecyl)oxy]-3,5,9-trioxa-4-phosphapentacosan-1-aminium inner salt 4-oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82765-47-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (7R)-4-Hydroxy-N,N,N-trimethyl-10-oxo-7-[(1-oxododecyl)oxy]-3,5,9-trioxa-4-phosphapentacosan-1-aminium inner salt 4-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901104800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.